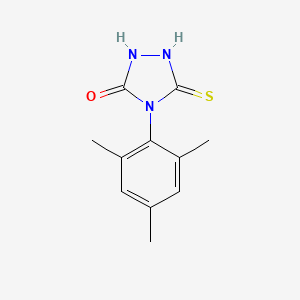
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one: is a chemical compound with a complex structure that includes a triazolidinone ring and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 2,4,6-trimethylphenylhydrazine with carbon disulfide in the presence of a base to form the intermediate 2,4,6-trimethylphenylhydrazine-1,2,4-triazolidin-3-one . This intermediate is then further reacted with sulfur to introduce the sulfanyl group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one: can undergo various types of chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The triazolidinone ring can be reduced to form a different heterocyclic structure.
Substitution: : The compound can undergo nucleophilic substitution reactions at the triazolidinone ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can be employed.
Major Products Formed
Oxidation: : Formation of This compound sulfoxide or sulfone .
Reduction: : Formation of This compound reduced derivatives .
Substitution: : Formation of substituted triazolidinone derivatives .
Scientific Research Applications
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and could be explored for its potential as a therapeutic agent.
Medicine: : It could be investigated for its pharmacological properties and potential use in drug development.
Industry: : The compound might find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The exact mechanism by which 5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, potentially involving its sulfanyl group and triazolidinone ring. Further research would be needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one: can be compared to other similar compounds, such as:
Triazolidinones: : These compounds share the triazolidinone ring structure but may differ in their substituents.
Sulfanyl-containing heterocycles: : Compounds with similar sulfanyl groups but different core structures.
The uniqueness of This compound lies in its specific combination of the triazolidinone ring and the sulfanyl group, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
5-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-6-4-7(2)9(8(3)5-6)14-10(15)12-13-11(14)16/h4-5H,1-3H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFHVZUFAZTACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)NNC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














